15-Cyclopropylpentadecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25666-42-6 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
15-cyclopropylpentadecanoic acid |
InChI |
InChI=1S/C18H34O2/c19-18(20)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-15-16-17/h17H,1-16H2,(H,19,20) |
InChI Key |
CJWNNGWBMLQYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of 15 Cyclopropylpentadecanoic Acid
Identification in Biological Samples and Organisms
15-Cyclopropylpentadecanoic acid is not a commonly occurring natural fatty acid in most organisms. Its presence in mammalian tissues is primarily the result of metabolism following exposure to specific precursor compounds. Research has demonstrated that mammalian tissues, including rat and guinea-pig adipose tissue and rat liver slices, can synthesize long-chain cyclopropyl (B3062369) fatty acids in vitro when supplied with cyclopropanecarboxylic acid. nih.gov
In this metabolic process, radioactivity from labeled cyclopropane[14C]carboxylic acid is incorporated into fatty acids. nih.gov The resulting fatty acids are distinct from the typical straight-chain fatty acids found endogenously. Evidence indicates that these synthesized fatty acids possess a cyclopropyl ring at the ω-position (the terminal carbon of the acyl chain). nih.gov The remainder of the carbon chain is constructed through the conventional malonate pathway, where C2 units are sequentially added to the initial cyclopropyl-containing molecule. nih.gov This process leads to the formation of ω-cyclopropyl fatty acids like this compound.
The detection of this compound and similar ω-cyclopropyl fatty acids in mammalian tissues is directly linked to the exposure to cyclopropanecarboxylic acid. It has been suggested that these unusual fatty acids may have metabolic effects related to the known hypoglycemic action of cyclopropanecarboxylic acid. nih.gov The formation of these metabolites is a key indicator of exposure to certain xenobiotics. For instance, ω-cyclopropyl fatty acids are recognized metabolites of the miticide cycloprate (B165974) (hexadecyl cyclopropanecarboxylate). vulcanchem.com
Diversity and Distribution of Cyclopropyl Fatty Acids in Natural Sources
While this compound itself is primarily a metabolite, the broader class of cyclopropyl fatty acids (CPFAs) is found across a diverse range of natural sources, including bacteria, protozoa, higher plants, and Myriapoda. nih.govfrontiersin.orgnih.gov In these organisms, CPFAs are typically synthesized by the addition of a methylene (B1212753) group from a donor molecule, such as S-adenosylmethionine, across the double bond of a monounsaturated fatty acid. nih.govpnas.org
In bacteria like Escherichia coli and Lactobacillus species, CPFAs such as lactobacillic acid are common components of membrane phospholipids (B1166683). avantiresearch.comresearchgate.net The formation of these cyclopropane (B1198618) rings in bacterial membranes is often a response to environmental stressors, including changes in pH, temperature, or nutrient availability, and is thought to enhance membrane stability. frontiersin.orgavantiresearch.com
In the plant kingdom, cyclopropyl and the related cyclopropene (B1174273) fatty acids are found in the seed oils of various plant orders, most notably Malvales. pnas.org For example, dihydrosterculic acid, a C18 cyclopropane fatty acid, is a major component in the seed oil of Litchi chinensis. pnas.org Unlike in bacteria, where the substrates for cyclopropanation are phospholipid-bound, plant cyclopropane fatty acid synthases can act on oleate, with the resulting dihydrosterculate (B1261593) accumulating primarily in phosphatidylcholine. nih.govpnas.org
The table below summarizes the distribution of different cyclopropyl fatty acids in various natural sources.
| Cyclopropyl Fatty Acid | Natural Source(s) | Role/Significance |
| Lactobacillic Acid | Bacteria (e.g., Lactobacillus sp.) | Membrane stabilization, resistance to acid shock. researchgate.net |
| Dihydrosterculic Acid | Plants (e.g., Litchi chinensis, Cottonseed), Bacteria | Component of seed oils; intermediate in some metabolic pathways. pnas.orgnih.gov |
| General CPFAs | Bacteria, Protozoa, Plants, Myriapoda | Stress response, membrane fluidity regulation. nih.govfrontiersin.orgavantiresearch.com |
| ω-Cyclopropyl Fatty Acids | Mammalian Tissues (as metabolites) | Biomarker of exposure to precursors like cyclopropanecarboxylic acid. nih.gov |
Biosynthetic Pathways and Enzymatic Mechanisms of 15 Cyclopropylpentadecanoic Acid
General Cyclopropane (B1198618) Fatty Acid Biosynthesis Pathways
The synthesis of cyclopropane fatty acids (CPFAs) is a unique biochemical process observed in various bacteria and some plants. pnas.orgwikipedia.orgresearchgate.net It involves the post-synthetic modification of existing unsaturated fatty acids within the phospholipid bilayer of cellular membranes. researchgate.netnih.govasm.org
Enzymatic Catalysis and Key Molecular Precursors
The central enzyme responsible for the formation of the cyclopropane ring is cyclopropane-fatty-acyl-phospholipid synthase (CFAS) . wikipedia.orgwikipedia.org This enzyme catalyzes the transfer of a methylene (B1212753) group from a specific donor molecule to the carbon-carbon double bond of an unsaturated fatty acyl chain. researchgate.netnih.govasm.org
The key molecular precursors in this pathway are:
Unsaturated Fatty Acyl Chains of Phospholipids (B1166683): The substrate for CFAS is not a free fatty acid but rather an unsaturated fatty acid that is already incorporated into a phospholipid molecule, such as phosphatidylethanolamine, within the cell membrane. pnas.orgresearchgate.net The enzyme acts directly on these membrane-bound lipids. researchgate.netnih.gov
S-adenosyl-L-methionine (SAM): SAM serves as the essential methylene donor for the cyclopropanation reaction. wikipedia.orgresearchgate.net The methyl group of SAM is transferred to the double bond of the fatty acid, forming the three-membered ring. wikipedia.org The proposed mechanism involves the transfer of a CH3+ group from SAM to the alkene, followed by deprotonation and ring closure. wikipedia.org
Several studies have confirmed the role of SAM as the methylene donor. For instance, in Sterculia foetida, in vitro assays demonstrated that S-adenosylmethionine is the C1 donor for the synthesis of dihydrosterculic acid from oleate. pnas.org Similarly, research on Escherichia coli has extensively detailed the function of its CFAS in utilizing SAM to convert unsaturated fatty acids to their cyclopropane counterparts. nih.govnih.govnih.gov
Comparative Analysis with De Novo Fatty Acid Synthesis
The biosynthesis of cyclopropane fatty acids is fundamentally different from the de novo synthesis of fatty acids. The key distinctions are outlined in the table below.
| Feature | Cyclopropane Fatty Acid Biosynthesis | De Novo Fatty Acid Synthesis |
| Timing | Post-synthetic modification of existing fatty acids. researchgate.netnih.gov | Synthesis of fatty acids from smaller precursors. |
| Substrate | Unsaturated fatty acyl chains within phospholipids. pnas.orgresearchgate.netnih.gov | Acetyl-CoA and Malonyl-CoA. |
| Location | Primarily at the cell membrane. researchgate.net | Cytosol (in most eukaryotes) or cytoplasm (in prokaryotes). |
| Key Enzyme | Cyclopropane-fatty-acyl-phospholipid synthase (CFAS). wikipedia.orgwikipedia.org | Fatty Acid Synthase (FAS) complex. |
| Carbon Source for Modification | Methylene group from S-adenosyl-L-methionine (SAM). wikipedia.orgresearchgate.net | Two-carbon units from Malonyl-CoA. |
De novo fatty acid synthesis is the primary pathway for producing saturated and unsaturated fatty acids from simple precursors. In contrast, cyclopropane fatty acid synthesis is a specialized modification pathway that alters the chemical structure and physical properties of membranes by converting unsaturated fatty acids into their cyclopropane derivatives. researchgate.net This modification often occurs in response to environmental cues or during specific growth phases. nih.govasm.org
Proposed Biosynthetic Routes Specific to 15-Cyclopropylpentadecanoic Acid
While the general principles of CPFA biosynthesis are well-established, specific pathways for every individual CPFA, including this compound, are not always explicitly detailed in the literature. However, based on the known mechanisms, a logical biosynthetic route can be proposed.
This compound is a 16-carbon fatty acid with a cyclopropane ring at the terminal end (position 15). This structure strongly suggests that its precursor is a terminally unsaturated 16-carbon fatty acid. The most likely precursor would be 15-hexadecenoic acid .
The proposed biosynthetic pathway would proceed as follows:
De novo synthesis of Palmitic Acid (16:0): The cell would first synthesize the saturated 16-carbon fatty acid, palmitic acid, through the standard fatty acid synthesis pathway.
Desaturation to form Palmitolelaidic Acid (trans-16:1n-1): Palmitic acid would then be desaturated to form a monounsaturated fatty acid. Given the terminal position of the cyclopropane ring, the double bond would need to be at the ω-1 position, resulting in 15-hexadecenoic acid.
Incorporation into Phospholipids: The newly synthesized 15-hexadecenoic acid would be incorporated into the cell's membrane phospholipids.
Cyclopropanation by CFAS: Finally, a cyclopropane fatty acid synthase would catalyze the transfer of a methylene group from S-adenosyl-L-methionine (SAM) across the double bond of the membrane-bound 15-hexadecenoic acid, yielding this compound.
This proposed pathway is consistent with the established mechanism of CFAS acting on unsaturated fatty acyl chains within phospholipids.
Regulation of Cyclopropyl (B3062369) Fatty Acid Biosynthesis in Cellular Systems
The biosynthesis of cyclopropane fatty acids is a regulated process, often triggered by changes in the cellular environment or growth state. In bacteria like E. coli, the synthesis of CPFAs increases significantly as the cells enter the stationary phase of growth. nih.govasm.org This suggests a role for these modified fatty acids in adapting the cell membrane to the conditions of nutrient limitation and increased cell density.
The regulation can occur at multiple levels:
Transcriptional Regulation: The expression of the cfa gene, which encodes the cyclopropane fatty acid synthase, is often under the control of specific regulatory networks. In E. coli, the synthesis of CFAs is dependent on the RpoS (KatF) sigma factor, which is a master regulator of stationary phase gene expression. asm.org Furthermore, in E. coli, an abrupt increase in CFA occurs at the onset of the stationary phase, a process that is augmented under stringent control, a cellular response to amino acid starvation. nih.govoup.com
Enzyme Stability: The stability of the CFAS enzyme itself can also be a regulatory point. asm.org
Substrate Availability: The availability of the unsaturated fatty acid precursors within the membrane phospholipids naturally influences the rate of CPFA synthesis.
Environmental Stress: The formation of CPFAs has been linked to increased resistance to various environmental stresses, such as acidic conditions. researchgate.net For instance, in Salmonella enterica, the ability to cyclopropanate membrane lipids is associated with resistance to oxidative stress. researchgate.net In Helicobacter pylori, CFA synthase mediates resistance to antibiotics. nih.gov This suggests that stress-response signaling pathways can upregulate CPFA biosynthesis to enhance cell survival.
The regulation of CPFA synthesis highlights its importance in modulating membrane fluidity and permeability, thereby helping the cell to cope with changing and often harsh environmental conditions. researchgate.net
Metabolic Fate and Cellular Processing of 15 Cyclopropylpentadecanoic Acid
Catabolic Pathways and Degradation Mechanisms
The breakdown of 15-cyclopropylpentadecanoic acid is presumed to follow pathways similar to those of other fatty acids, though the presence of the terminal cyclopropane (B1198618) ring introduces unique metabolic challenges.
The primary catabolic route for fatty acids is β-oxidation, a process that sequentially shortens the acyl chain. In the case of this compound, this process would systematically remove two-carbon units (as acetyl-CoA) from the carboxyl end. As the chain shortens, the cyclopropane ring remains at the omega-position. This degradation is expected to yield a series of shorter-chain ω-cyclopropyl fatty acids.
Ultimately, this process is hypothesized to lead to the formation of cyclopropanecarboxylic acid, the simplest form of this fatty acid class. nih.gov While direct studies detailing this specific conversion are limited, research on related compounds supports this pathway. For instance, studies in C. elegans have shown that a β-cyclopropyl fatty acid is metabolized through a dedicated β-oxidation pathway, indicating that organisms possess the enzymatic machinery to degrade cyclopropane-containing fatty acids. researchgate.net Further research has demonstrated that cyclopropanecarboxylic acid can act as a precursor for the synthesis of longer-chain cyclopropyl (B3062369) fatty acids in mammalian tissues, establishing a clear metabolic link between the cyclopropane moiety and fatty acid metabolism. nih.gov
Once formed, primary metabolites like cyclopropanecarboxylic acid can undergo further transformations. One significant pathway is conjugation with amino acids, such as glycine (B1666218). This process, which occurs in the mitochondria, is a common route for the detoxification and elimination of xenobiotics and certain endogenous metabolites. nih.gov
The glycine conjugation pathway involves a two-step enzymatic reaction:
Activation : The carboxylic acid is first activated to its coenzyme A (CoA) thioester by an acyl-CoA ligase. nih.gov
Conjugation : Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the acyl group from CoA to glycine, forming an N-acylglycine conjugate. nih.gov
This conjugation increases the water solubility of the molecule, facilitating its excretion. While direct evidence for the glycine conjugation of cyclopropanecarboxylic acid in mammals is not extensively documented, the pathway is known to process a wide range of substrates, including other small carboxylic acids. nih.gov The existence of novel glycine-containing lipoamino acids in bacteria further demonstrates the biochemical potential for such conjugation reactions. nih.gov
The degradation of this compound primarily relies on β-oxidation. aocs.org This is a cyclical four-step process occurring within the mitochondria and peroxisomes that breaks down fatty acyl-CoA molecules into acetyl-CoA. aocs.orgwikipedia.org
The four core reactions of β-oxidation are:
Dehydrogenation by acyl-CoA dehydrogenase.
Hydration by enoyl-CoA hydratase.
Dehydrogenation by hydroxyacyl-CoA dehydrogenase.
Thiolytic cleavage by ketoacyl-CoA thiolase. aocs.org
The presence of the cyclopropane ring at the end of the fatty acid chain does not impede the initial cycles of β-oxidation. However, as the chain shortens, the ring's proximity to the reaction center may require specialized enzymes. Studies have identified dedicated β-oxidation pathways for certain cyclopropyl fatty acids. researchgate.net
Alternative degradation routes may also exist. For example, α-oxidation, which removes one carbon at a time from the carboxyl end, is another potential pathway, particularly if the structure of the fatty acid metabolite hinders the standard β-oxidation enzymes. Research has shown that structurally similar β-methyl fatty acids can be metabolized via α-oxidation, suggesting that the specific structure of the fatty acid determines the primary degradation route. researchgate.net
Table 1: Summary of Catabolic Pathways for this compound
| Pathway | Description | Key Metabolites | Cellular Location |
|---|---|---|---|
| β-Oxidation | Sequential removal of two-carbon units from the fatty acid chain. aocs.orgwikipedia.org | Short-chain ω-cyclopropyl fatty acids, Acetyl-CoA, Cyclopropanecarboxylic acid. researchgate.net | Mitochondria, Peroxisomes. wikipedia.org |
| Glycine Conjugation | Two-step enzymatic reaction that attaches glycine to a carboxylic acid, increasing its solubility for excretion. nih.gov | Cyclopropanecarbonyl-CoA, N-cyclopropanoylglycine. | Mitochondria. nih.gov |
| α-Oxidation | Removal of a single carbon atom from the carboxyl end of a fatty acid. researchgate.net | Not fully elucidated for this compound, but a potential alternative route. | Peroxisomes |
Anabolic Fates and Incorporation into Complex Biological Lipids
Beyond catabolism, this compound can be utilized in anabolic pathways, becoming a building block for more complex cellular structures.
Exogenous fatty acids are regularly incorporated into cellular lipid pools. Studies have shown that other 15-carbon fatty acids, such as pentadecanoic acid (C15:0), are readily integrated into the lipid bilayers of cell membranes. nih.gov Similarly, various polyunsaturated fatty acids, when supplied to cells, are incorporated into complex mitochondrial lipids like cardiolipin. nih.gov
This suggests that this compound can be activated to its acyl-CoA derivative and subsequently enter the cellular pool of fatty acids available for lipid synthesis. Research demonstrating that mammalian tissues can elongate cyclopropanecarboxylic acid into longer-chain fatty acids further supports the idea that cyclopropane-containing fatty acids can participate in the cell's lipid biosynthesis machinery. nih.gov Once integrated, it can be esterified into various lipid classes, including phospholipids (B1166683) and triacylglycerols.
The incorporation of cyclopropane fatty acids into membrane phospholipids can significantly alter the biophysical properties of the membrane. In bacteria, the formation of cyclopropane fatty acids is a well-established mechanism for adapting to environmental stress. nih.govnih.gov The cyclopropane ring introduces a rigid kink into the fatty acid chain. chemrxiv.orgacs.orgnih.gov
This structural feature has several consequences for membrane composition and function:
Disruption of Packing : The kinked structure of the cyclopropyl acyl chain disrupts the tight, ordered packing of adjacent phospholipid tails. chemrxiv.orgacs.orgnih.gov
Increased Fluidity : By preventing close packing, cyclopropane fatty acids can increase the fluidity of the membrane, which is particularly important for cell survival at low temperatures. chemrxiv.orgacs.orgnih.govacs.org
Membrane Stability : While increasing fluidity, the rigid nature of the cyclopropane ring can also enhance membrane stability compared to the more flexible double bonds of unsaturated fatty acids. acs.org
If this compound is incorporated into mammalian cell membranes, it could be expected to have similar effects, potentially influencing membrane fluidity, permeability, and the function of embedded proteins. The integration of stable saturated fatty acids like C15:0 into membranes has also been shown to lower the risk of lipid peroxidation, and it is plausible that this compound could offer similar protection. nih.gov
Table 2: Anabolic Fates and Potential Effects of this compound
| Process | Description | Potential Outcome | Supporting Evidence |
|---|---|---|---|
| Integration into Lipid Pools | Activation to acyl-CoA and incorporation into complex lipids like phospholipids and triacylglycerols. | Becomes part of the cell's structural and storage lipids. | Analogy with pentadecanoic acid incorporation nih.gov; Elongation of cyclopropanecarboxylic acid. nih.gov |
| Membrane Composition | Incorporation into the phospholipid bilayer of cellular membranes. | Alters membrane fluidity and packing. chemrxiv.orgacs.orgnih.govacs.org | Studies on bacterial cyclopropane fatty acids show they introduce rigid kinks, disrupting lipid packing and increasing fluidity. chemrxiv.orgacs.orgnih.gov |
| Membrane Function | Alteration of the biophysical properties of the membrane. | May influence membrane protein function, permeability, and resistance to oxidative stress. nih.govacs.org | Cyclopropane rings provide stability; saturated fatty acids can reduce lipid peroxidation. nih.govacs.org |
Influence on Central Cellular Metabolism and Bioenergetics
The introduction of exogenous fatty acids can significantly alter the metabolic landscape of a cell. This compound, a unique fatty acid characterized by a terminal cyclopropyl ring, is no exception. Its distinct structure influences its processing and subsequent impact on central metabolic pathways, particularly lipid metabolism and the dynamics of the acetyl-CoA pool.
The metabolism of this compound and its influence on lipid profiles are complex. Evidence suggests that mammalian tissues can synthesize ω-cyclopropyl fatty acids, including this compound, through the chain elongation of cyclopropanecarboxylic acid. nih.govnih.gov In these in vitro studies, it was observed that cyclopropanecarboxylic acid is incorporated into fatty acids, with the remainder of the carbon chain being built up from two-carbon units via the malonate pathway. nih.gov The most abundant of these novel metabolites identified in rats were 13-cyclopropyltridecanoic acid and this compound, which were found incorporated into triacylglycerols. nih.gov
The presence of a cyclopropyl group within a fatty acid chain has been shown to alter the physical properties of membranes. Cyclopropane fatty acids are known to be constituents of bacterial lipids, where they are formed by the methylation of unsaturated fatty acid double bonds. avantiresearch.com This modification is thought to enhance membrane stability and reduce permeability to toxic compounds. avantiresearch.com
Studies on related cyclopropene (B1174273) fatty acids, such as those from Sterculia foetida, provide insights into how these structures can influence lipid metabolism. When introduced to cultured hepatoma cells, these fatty acids led to significant changes in the cellular lipid composition. nih.gov Specifically, a marked decrease in monounsaturated fatty acids, particularly oleic acid (18:1), was observed, alongside a substantial increase in saturated fatty acids like stearic acid (18:0). nih.gov These cyclopropene fatty acids were incorporated into both neutral lipids and phospholipids, with a notable preference for triglycerides. nih.gov Such findings suggest that the presence of a cyclopropyl or cyclopropene ring can interfere with the normal pathways of fatty acid desaturation and elongation.
The following table summarizes the observed effects of cyclopropene fatty acids on the lipid composition of Morris hepatoma 7288C cells, which may provide an analogue for understanding the potential effects of this compound.
| Lipid Fraction | Key Finding | Reference |
| Overall Fatty Acid Composition | Monoene levels decreased (18:1 reduced by 40%); Saturated fatty acid levels increased (18:0 increased by 220%). | nih.gov |
| Triglycerides | Most affected neutral lipid class, with a 66% decrease in 18:1. | nih.gov |
| Phospholipids | Broad decrease in 18:1 levels (40-60%) across all classes except sphingomyelin. | nih.gov |
| Incorporation | Cyclopropene fatty acids were incorporated into both neutral and phospholipid fractions. | nih.gov |
It is important to note that while these findings on cyclopropene fatty acids are informative, the precise interactions of this compound with lipid metabolic pathways require further specific investigation.
Acetyl-CoA is a central node in cellular metabolism, connecting glycolysis, the Krebs cycle, and fatty acid synthesis and oxidation. wikipedia.org The catabolism of fatty acids through β-oxidation is a major source of acetyl-CoA, which then enters the citric acid cycle for energy production. cardiolatina.com The metabolism of this compound, as an odd-chain fatty acid, is expected to influence the acetyl-CoA pool in a distinct manner compared to even-chain fatty acids.
The β-oxidation of a typical saturated odd-chain fatty acid proceeds by sequentially cleaving two-carbon units to produce acetyl-CoA until the final three carbons, which are released as propionyl-CoA. mdpi.com Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions. This anaplerotic replenishment of a Krebs cycle intermediate is a key difference in the metabolism of odd-chain versus even-chain fatty acids.
The presence of the terminal cyclopropyl ring in this compound introduces a structural hurdle for the final stages of β-oxidation. While the initial cycles of β-oxidation would likely proceed, producing acetyl-CoA, the metabolism of the terminal cyclopropyl-containing fragment would be non-standard. The metabolic fate of the cyclopropyl group itself is not fully elucidated in this context. In other biological systems, cyclopropyl rings can undergo oxidative metabolism, which may involve ring-opening. hyphadiscovery.com
The table below outlines the expected products of odd-chain versus even-chain fatty acid β-oxidation and the potential implications for the metabolism of this compound.
| Fatty Acid Type | Primary β-Oxidation Products | Impact on Krebs Cycle | Potential Implication for this compound | Reference |
| Even-Chain Saturated Fatty Acid | Acetyl-CoA | Fuels the cycle. | The linear portion of the chain produces acetyl-CoA. | cardiolatina.com |
| Odd-Chain Saturated Fatty Acid | Acetyl-CoA and Propionyl-CoA | Fuels the cycle and provides anaplerotic input via succinyl-CoA. | Final fragment is not propionyl-CoA but a cyclopropyl derivative. | mdpi.com |
| This compound | Acetyl-CoA and a terminal cyclopropyl-containing fragment (hypothesized) | Fuels the cycle; the fate of the terminal fragment and its contribution to the Krebs cycle are unknown. | The metabolism of the cyclopropyl moiety may lead to novel metabolites and unknown effects on metabolic fluxes. | nih.govhyphadiscovery.com |
Biological Roles and Molecular Mechanisms of 15 Cyclopropylpentadecanoic Acid
Functional Contributions as a Unique Lipid Mediator
Cyclopropane (B1198618) fatty acids (CFAs) are a class of lipids characterized by a three-membered carbon ring within their aliphatic chain. This structural feature is introduced post-synthesis into the unsaturated fatty acids of membrane phospholipids (B1166683) by enzymes known as CFA synthases. nih.gov This modification significantly alters the physical and chemical properties of the fatty acid, allowing it to function as a unique lipid mediator in various biological contexts.
Potential Involvement in Cellular Signaling Pathways
Evidence suggests that CFAs are not merely structural components but also active participants in cellular signaling. Their involvement spans processes from bacterial communication to eukaryotic immune responses.
One of the most significant signaling roles identified for CFAs is the modulation of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. youtube.com A specific mechanism was identified where lyngbyoic acid, a CFA analog, acts as an efficient inhibitor of the QS mechanism in Pseudomonas aeruginosa. mdpi.com QS regulates critical behaviors in bacteria, including the secretion of virulence factors and the formation of biofilms. mdpi.com Other studies have shown that various fatty acids can interfere with QS systems, reducing the expression of regulatory genes like abaR in Acinetobacter baumannii and consequently decreasing the production of signaling molecules. nih.govmdpi.com
In eukaryotes, certain CFAs can directly interact with signaling receptors. For instance, (Z)-11-(2-hexylcyclopropyl)undec-10-enoic acid, a CFA produced by the marine bacterium Labrenzia sp. 011, acts as a potent partial, β-arrestin-biased agonist at the G-protein coupled receptor GPR84. mdpi.comnih.gov Since GPR84 is highly expressed on immune cells, this interaction directly links the CFA to inflammatory signaling pathways in host organisms. nih.gov Furthermore, the presence of CFAs in the membrane of the probiotic Lactobacillus reuteri has been indirectly linked to its ability to suppress tumor necrosis factor (TNF), a key inflammatory cytokine. nih.gov While the CFAs themselves were not the direct mediators, their role in altering membrane properties was hypothesized to affect the secretion of the true immunomodulatory molecules. nih.gov
Modulation of Specific Enzyme Activities
The ability of CFAs to modulate enzyme activity appears to be a key part of their biological function, particularly in their antimicrobial effects. While direct evidence across a wide range of enzymes is still emerging, some specific interactions have been proposed.
The antifungal activity of certain CFAs is thought to arise from their ability to inhibit enzymes crucial for fungal viability, such as fatty acid desaturases. mdpi.com This inhibition disrupts the normal synthesis of essential fatty acids in the fungus. mdpi.com A related class of molecules, cyclopropenoid fatty acids (which contain an unstable double bond in the ring), are known inhibitors of the enzyme stearoyl-CoA desaturase. wikipedia.orgbutler.edu Although structurally distinct from the saturated cyclopropane ring of 15-Cyclopropylpentadecanoic acid, this highlights the potential of cyclopropyl-containing lipids to interfere with fatty acid metabolism.
The enzymes responsible for creating CFAs, cyclopropane fatty acid synthases (CFAS), are themselves targets of modulation. Dioctylamine has been identified as an inhibitor of CFAS activity in Mycobacterium tuberculosis, demonstrating that the biosynthesis pathway of these unique lipids can be specifically targeted. nih.gov
Comparative Biological Activity and Selectivity of Cyclopropyl (B3062369) Fatty Acid Analogs
The precise structure of a cyclopropane fatty acid analog dictates its biological activity and selectivity. Minor variations in chain length, the position of the cyclopropane ring, or the presence of other functional groups can lead to significant differences in function.
A study on two novel CFAs isolated from the marine bacterium Labrenzia sp. 011 provides a clear example of this principle. mdpi.com The two compounds, (Z)-11-(2-hexylcyclopropyl)undec-10-enoic acid and (Z)-9-(2-octylcyclopropyl)non-8-enoic acid, exhibited markedly different antifungal activities. This variation underscores that the inhibitory effects are dependent on specific structural motifs. mdpi.com
| Compound | Structure Description | Activity vs. Eurotium rubrum | General Antifungal Activity |
|---|---|---|---|
| (Z)-9-(2-octylcyclopropyl)non-8-enoic acid | C18 skeleton with cyclopropane at C9/C10 | Inactive | Less active against tested fungal strains compared to its analog. |
| (Z)-11-(2-hexylcyclopropyl)undec-10-enoic acid | C18 skeleton with cyclopropane at C11/C12 | Active | Active against all three tested fungal strains. |
Similarly, a study of antiviral cyclopropane acids isolated from the fungus Aspergillus sydowii, named sydocyclopropanes, showed that activity against the H1N1 influenza virus was dependent on the side chain attached to the cyclopropane ring. mdpi.com An analog with a methyl 2-hydroxy-4-oxobutanoate side chain had significantly enhanced antiviral activity compared to analogs without it, while the stereochemistry at another position had little effect. mdpi.com This demonstrates high selectivity, where specific parts of the molecule are crucial for its biological interaction.
Interplay with Microbial and Eukaryotic Biological Systems
Cyclopropane fatty acids are significant players at the interface between microbial life and eukaryotic hosts. They are produced by bacteria and fungi and exert effects on both their producers and the surrounding organisms they interact with. nih.govresearchgate.net
In microbial systems , the primary role of CFAs is to modify cell membranes to protect against environmental stress. The conversion of unsaturated fatty acids to their cyclopropyl derivatives helps bacteria withstand challenges like low pH (acid shock) and extreme temperatures. nih.govnih.gov This modification is crucial for the survival of bacteria like E. coli and Salmonella enterica in acidic environments. nih.gov In pathogenic microbes such as Mycobacterium tuberculosis, CFAs are integral components of mycolic acids in the cell wall, contributing to the wall's impermeability and the bacterium's virulence and ability to evade the host immune system. nih.gov CFAs are also involved in the transition of bacteria into the stationary phase of growth and in the formation of biofilms, which are resilient communities of microbes. nih.gov
In eukaryotic systems , CFAs produced by microbes can be absorbed and play a physiological role. They have been identified in human plasma and adipose tissue, with dietary sources including dairy products and bovine meat, where the CFAs originate from bacteria in the animal's feed and gut. nih.govresearchgate.net The biological activities within eukaryotes are varied. As noted earlier, some CFAs have potent antifungal activity, disrupting fungal membranes or inhibiting key enzymes. mdpi.combutler.edu Their interaction with the immune system is a critical area of interplay, demonstrated by the ability of specific CFAs to act on the GPR84 receptor on immune cells and the indirect role of bacterial CFAs in modulating TNF production. mdpi.comnih.gov
| System | Organism/Cell Type | Observed Role or Effect of CFAs | Reference |
|---|---|---|---|
| Microbial | E. coli, Salmonella | Increase membrane stability and resistance to acid shock. | nih.gov |
| Pseudomonas aeruginosa | Inhibition of quorum sensing, a key virulence regulation pathway. | mdpi.com | |
| Mycobacterium tuberculosis | Component of mycolic acids, contributing to cell wall impermeability and virulence. | nih.gov | |
| Eukaryotic | Fungal Pathogens (e.g., Eurotium rubrum) | Direct antifungal activity through membrane disruption or enzyme inhibition. | mdpi.com |
| Human Immune Cells | Modulation of inflammatory pathways via G-protein coupled receptors (GPR84). | nih.gov | |
| Humans (General) | Absorbed from diet (dairy, meat); detected in plasma and adipose tissue. | nih.gov |
Synthetic Strategies and Methodologies for 15 Cyclopropylpentadecanoic Acid and Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides robust and versatile routes to cyclopropyl (B3062369) fatty acids. These methods typically involve the construction of the cyclopropane (B1198618) ring onto a pre-existing unsaturated fatty acid chain. The primary challenge lies in achieving high efficiency and selectivity.
The cornerstone of chemical cyclopropanation is the Simmons-Smith reaction. wikipedia.org This cheletropic reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), which reacts with an alkene to form a cyclopropane ring. tcichemicals.comresearchgate.net The reaction is known for its stereospecificity; the configuration of the double bond in the starting alkene is preserved in the cyclopropane product. wikipedia.org
For the synthesis of 15-cyclopropylpentadecanoic acid, the precursor would be a fatty acid with a terminal double bond, such as 14-pentadecenoic acid. The reaction proceeds via a concerted mechanism where the methylene (B1212753) group is delivered to both carbons of the alkene simultaneously. nih.gov
A significant advancement is the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. tcichemicals.comnih.gov This often leads to higher yields and better reproducibility, making it a preferred method for the cyclopropanation of unfunctionalized alkenes. wikipedia.org Other variations have been developed to enhance reactivity for alkenes that are less electron-rich. organic-chemistry.org
Table 1: Comparison of Key Simmons-Smith Cyclopropanation Reagents
| Reagent System | Description | Advantages | Considerations |
| Classic Simmons-Smith | Diiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn-Cu) | Well-established, effective for many alkenes. | Reagent preparation can be inconsistent; may require activation of zinc. |
| Furukawa Modification | Diiodomethane (CH₂I₂) and Diethylzinc (Et₂Zn) | More reproducible, higher yields for simple alkenes, commercially available reagent. tcichemicals.comnih.gov | Diethylzinc is pyrophoric and requires careful handling. |
| Charette's Reagent | Dioxaborolane ligands with Et₂Zn and CH₂I₂ | Enables highly enantioselective cyclopropanation of allylic alcohols. illinois.edu | Primarily used for achieving high stereocontrol, may not be necessary for terminal, unfunctionalized alkenes. |
| Shi's Reagent | Trifluoroacetate-modified zinc carbenoids (e.g., CF₃CO₂ZnCH₂I) | Highly reactive, effective for electron-poor alkenes without requiring a directing group. organic-chemistry.org | Reagent is more complex to prepare. |
Strategies for Regioselective and Stereoselective Synthesis
Regioselectivity , the control over which double bond in a polyunsaturated system reacts or where the functional group is placed, is primarily achieved by the choice of starting material. To synthesize this compound, the synthesis must begin with a precursor fatty acid where the double bond is located at the terminal (ω-1) position, ensuring the cyclopropane ring forms at the end of the chain.
Stereoselectivity refers to the control over the three-dimensional arrangement of the resulting cyclopropane ring. While this compound itself does not have stereocenters at the cyclopropane ring due to symmetry, its derivatives might. In the context of related molecules, stereoselectivity in Simmons-Smith reactions is often substrate-directed. The presence of a nearby hydroxyl group, as in an allylic alcohol, can coordinate to the zinc carbenoid, directing the methylene transfer to the same face of the double bond as the alcohol. organic-chemistry.org This diastereoselective approach is a powerful tool in the synthesis of complex natural products containing cyclopropane rings. nih.gov For highly enantioselective transformations, chiral ligands, such as those used in Charette's asymmetric cyclopropanation, are employed to create a chiral reagent that delivers the methylene group preferentially to one face of the alkene. illinois.edu
Enzymatic Synthesis and Biocatalysis for Fatty Acid Modification
Biocatalysis offers an alternative, often more sustainable and highly selective, pathway for producing modified fatty acids. Enzymes can operate under mild conditions and exhibit remarkable specificity, which is often difficult to achieve with chemical catalysts. nih.govnih.gov
The primary enzymes responsible for producing cyclopropane fatty acids in nature are cyclopropane fatty acid (CFA) synthases . These enzymes are found in many bacteria and some plants. nih.govnih.gov They catalyze the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid molecule. illinois.edunih.gov The reaction converts a cis double bond into a cis cyclopropane ring. nih.gov
For producing a specific compound like this compound, a CFA synthase would need to act on a precursor like oleic acid, which has a double bond at the Δ9 position, or vaccenic acid (Δ11), to produce dihydrosterculic acid or lactobacillic acid, respectively. researchgate.net To obtain the terminal cyclopropyl group of this compound, one would theoretically need a CFA synthase that can recognize a terminal double bond or an engineered fatty acid biosynthesis pathway that produces the required precursor.
Other enzyme classes are also targets for engineering and optimization for fatty acid functionalization:
Cytochrome P450 Monooxygenases (CYPs) : These are incredibly versatile enzymes that can catalyze the oxidation of C-H bonds in a regio- and stereoselective manner. nih.govyoutube.com While their native function is often hydroxylation, protein engineering can alter their activity. nih.gov P450 peroxygenases, a specific subfamily, are particularly interesting as they use hydrogen peroxide instead of complex reductase systems, simplifying their application. nih.gov
Engineered Hemoproteins : Myoglobin (B1173299) and other hemoproteins have been successfully engineered to perform non-native reactions, including highly stereoselective cyclopropanation, by introducing carbene transfer activity. utdallas.edunih.gov
Optimization of these enzymes is typically achieved through directed evolution or rational design, where the enzyme's active site is mutated to improve activity, stability, or specificity for a desired substrate. nih.gov
Table 2: Overview of Enzyme Classes for Fatty Acid Modification
| Enzyme Class | Native Function (Relevant) | Mechanism/Cofactor | Application in Synthesis |
| Cyclopropane Fatty Acid (CFA) Synthase | Cyclopropanation of unsaturated fatty acids in phospholipids (B1166683). nih.gov | Methylene transfer from S-adenosyl-L-methionine (SAM). illinois.edu | Direct synthesis of natural cyclopropyl fatty acids using whole-cell or cell-free systems. nih.govconsensus.app |
| Cytochrome P450s (CYPs) | Monooxygenation (e.g., hydroxylation) of fatty acids. nih.govnih.gov | Heme-thiolate center; requires reductase partners and NADPH (or H₂O₂ for peroxygenases). nih.gov | Engineered variants can introduce functional groups at specific positions, creating precursors for further chemical steps. |
| Fatty Acid Hydratases | Hydration of double bonds to form hydroxy fatty acids. mdpi.com | Water addition across a C=C double bond. | Can be used to introduce hydroxyl groups, which can then direct subsequent chemical reactions like cyclopropanation. |
| Engineered Myoglobin/P450s | Engineered for carbene transfer. nih.gov | Heme-catalyzed reaction with a diazo compound (carbene precursor). utdallas.edu | Biocatalytic, stereoselective cyclopropanation of alkenes, complementing chemical methods. nih.gov |
Chemoenzymatic Synthetic Routes for Complex Architectures
Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild conditions of enzymatic reactions with the broad scope and scalability of chemical synthesis. nih.gov This hybrid approach is particularly powerful for creating complex molecules with specific stereochemistry.
A plausible chemoenzymatic route to this compound or its derivatives could involve several strategies:
Enzymatic Precursor Synthesis : An engineered P450 enzyme or a fatty acid hydratase could be used to introduce a hydroxyl group at a specific position on a long-chain fatty acid. This hydroxyl group could then be used to direct a subsequent chemical Simmons-Smith cyclopropanation reaction, ensuring high diastereoselectivity.
Enzymatic Cyclopropanation of a Synthetic Precursor : A short-chain alkene could be cyclopropanated with high enantioselectivity using an engineered myoglobin biocatalyst. nih.gov This chiral cyclopropyl building block could then be elongated to the full 15-carbon chain length using standard organic chemistry methods, such as Wittig reactions or cross-coupling.
Whole-Cell Biotransformation : An engineered microorganism, such as E. coli, could be designed with a modified fatty acid synthesis pathway to produce a terminal-unsaturated fatty acid. researchgate.net Co-expression of a suitable CFA synthase could then convert this precursor into this compound in vivo. nih.govnih.gov The product would then be extracted and purified.
These strategies leverage enzymes to perform the most challenging transformations, such as asymmetric catalysis or regioselective functionalization, while relying on robust chemical methods for less delicate steps like chain construction. nih.gov
Structure Activity Relationship Sar Studies of 15 Cyclopropylpentadecanoic Acid
Principles and Methodologies in SAR Analysis
The investigation into how the chemical structure of a compound influences its biological activity is guided by a set of principles and methodologies, broadly categorized into qualitative and quantitative approaches.
Qualitative Structure-Activity Relationships
Qualitative SAR involves the descriptive analysis of how specific structural features of a molecule, such as functional groups and stereochemistry, impact its biological effects. This approach relies on comparing the activities of a series of structurally related compounds to identify key molecular determinants for a particular biological response. For cyclopropane-containing fatty acids, this would involve synthesizing and testing analogs of 15-cyclopropylpentadecanoic acid with variations in chain length, the position of the cyclopropane (B1198618) ring, and the presence of other functional groups.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a more sophisticated, computational approach to SAR analysis. QSAR aims to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic parameters.
The general workflow of a QSAR study involves:
Data Set Selection: A group of molecules with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Correlating Specific Structural Modifications with Biological Response Profiles
Although direct SAR studies on this compound are limited, valuable insights can be gleaned from research on other cyclopropane-containing fatty acids and related lipid molecules, particularly concerning their antimicrobial properties and their activity at the G protein-coupled receptor 84 (GPR84).
Research on cyclopropane-containing fatty acids isolated from the marine bacterium Labrenzia sp. 011 has provided data on their antimicrobial activity. These compounds, which are structurally related to this compound, have shown inhibitory effects against a range of bacteria. mdpi.com The data suggests that modifications to the alkyl chain length and the position of the cyclopropane ring can significantly impact antimicrobial potency.
| Compound/Analog | Structural Modification | Biological Response (Antimicrobial Activity) |
| Analog 1 | Shorter alkyl chain | Moderate activity |
| Analog 2 | Longer alkyl chain | Increased activity against specific strains |
| Analog 3 | Different cyclopropane ring position | Varied spectrum of activity |
This table is a generalized representation based on findings for analogous compounds and is intended for illustrative purposes.
Furthermore, GPR84, a receptor primarily expressed in immune cells, is activated by medium-chain fatty acids. nih.gov SAR studies on GPR84 agonists have revealed that the length of the alkyl chain is a critical determinant of activity. While this compound is a long-chain fatty acid, understanding the SAR of GPR84 ligands provides a framework for how modifications to the fatty acid structure could influence its interaction with lipid-sensing GPCRs. For instance, analogs of this compound with varying chain lengths could be synthesized to probe their potential activity at GPR84 or other related receptors.
| Fatty Acid Analog | Chain Length (Number of Carbons) | GPR84 Agonist Potency (EC50) |
| Capric Acid | 10 | High |
| Undecanoic Acid | 11 | High |
| Lauric Acid | 12 | Moderate |
| Myristic Acid | 14 | Low |
This table illustrates the principle of chain length dependence for GPR84 activation by straight-chain fatty acids and serves as a model for potential SAR studies on cyclopropyl (B3062369) analogs. Data is generalized from multiple sources. nih.gov
Pharmacophore Elucidation for Cyclopropyl Fatty Acid Bioactivity
A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule to exert a specific biological activity. The elucidation of a pharmacophore for cyclopropyl fatty acids can guide the design of new, more potent, and selective analogs. For lipid-binding G protein-coupled receptors like GPR84, pharmacophore models are instrumental in understanding ligand recognition. nih.gov
A pharmacophore model for a GPR84 agonist would typically include features such as:
A hydrophobic region: corresponding to the long alkyl chain of the fatty acid, which would interact with a hydrophobic pocket within the receptor.
A hydrogen bond acceptor/donor group: represented by the carboxylic acid head group, which would form crucial interactions with polar residues in the binding site.
Specific spatial arrangements: The relative positions of these features are critical for optimal binding and receptor activation.
The presence of the cyclopropane ring in this compound would introduce a specific conformational rigidity to the alkyl chain. This could influence how the molecule fits into the binding pocket of a receptor. A pharmacophore model for cyclopropyl fatty acids would, therefore, need to account for the unique steric and electronic properties conferred by the cyclopropane moiety. The development of such a model would likely involve computational techniques such as aligning a series of active and inactive analogs to identify common structural features.
Advanced Analytical Methodologies for 15 Cyclopropylpentadecanoic Acid Research
Chromatographic and Spectroscopic Techniques
Chromatographic separation combined with spectroscopic detection provides the cornerstone for analyzing 15-cyclopropylpentadecanoic acid in complex biological matrices. These methods allow for its isolation, structural confirmation, and quantification.
Gas Chromatography (GC) for Separation and Quantification
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a long-chain fatty acid like this compound, direct analysis by GC is challenging due to its low volatility and high polarity. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, most commonly a fatty acid methyl ester (FAME).
The analytical process involves:
Esterification: The carboxylic acid group is converted to its methyl ester using reagents like BF₃-methanol or diazomethane.
Separation: The resulting FAME is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane) based on its boiling point and interaction with the stationary phase.
Detection: A Flame Ionization Detector (FID) is commonly used for quantification, providing a response proportional to the mass of carbon atoms. For identification, a mass spectrometer is used as the detector (GC-MS).
The retention time of the this compound methyl ester, compared against known standards, allows for its identification and quantification.
Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with Gas Chromatography (GC-MS), it provides high specificity and sensitivity.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a reproducible pattern, creating a unique mass spectrum that serves as a chemical fingerprint. For this compound, the fragmentation pattern is particularly informative. The presence of the cyclopropane (B1198618) ring leads to characteristic fragment ions that are crucial for its identification. Specifically, the fragmentation of the cyclopropane ring itself produces diagnostic ions at a mass-to-charge ratio (m/z) of 55 (cyclopropyl cation) and 41 (allyl cation). vulcanchem.com These fragments are key indicators of the terminal cyclopropyl (B3062369) moiety, distinguishing it from other saturated or unsaturated fatty acids.
Table 1: Characteristic EI-MS Fragment Ions for Identification of this compound
| Mass-to-Charge Ratio (m/z) | Ion Identity | Structural Significance |
| 55 | [C₃H₃]⁺ | Cyclopropyl fragment |
| 41 | [C₃H₅]⁺ | Allyl fragment (from ring opening) |
This data is based on the characteristic fragmentation of cyclopropane-containing compounds. vulcanchem.com
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can also be used, especially for analyzing the compound within complex biological extracts without derivatization. nih.gov This technique provides highly accurate mass measurements, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed, non-destructive structural analysis of a molecule. Both ¹H NMR and ¹³C NMR would be employed to confirm the complete structure of this compound.
¹H NMR: Proton NMR would provide information on the number and connectivity of hydrogen atoms. Key expected signals include:
A complex, high-field multiplet (typically between 0 and 1 ppm) corresponding to the protons on the cyclopropane ring. This upfield shift is a hallmark of cyclopropyl groups.
A large, broad signal around 1.2-1.6 ppm from the numerous methylene (B1212753) (-CH₂-) groups in the long aliphatic chain.
A triplet around 2.3 ppm corresponding to the methylene group adjacent to the carboxylic acid (-CH₂-COOH).
A downfield signal for the acidic proton of the carboxyl group (-COOH), which is typically broad and can vary in position.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Distinct signals would confirm the presence of all 18 carbon atoms in their unique chemical environments, including the carbons of the cyclopropyl ring, the long methylene chain, and the carbonyl carbon of the carboxylic acid.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| Cyclopropane Ring Carbons | 5 - 15 |
| Aliphatic Chain (-CH₂-)n | 25 - 35 |
| Carbonyl Carbon (-COOH) | 175 - 185 |
Note: These are generalized predicted values based on standard NMR principles for fatty acids and cyclopropyl alkanes.
Isotopic Labeling and Metabolic Tracing Techniques
Isotopic labeling techniques are essential for investigating the metabolic origins and fate of this compound within a biological system. These methods involve introducing atoms with heavier isotopes (either radioactive or stable) into precursor molecules and tracking their incorporation into the target compound.
Application of Radiolabeled Precursors (e.g., ¹⁴C) in Metabolic Fate Studies
Radiolabeling with isotopes like Carbon-14 (¹⁴C) is a classic and highly sensitive method for tracing the metabolic fate of compounds. In the context of this compound, which is a known metabolite of the miticide cycloprate (B165974), a ¹⁴C-labeled version of cycloprate could be administered to an organism. vulcanchem.com
Following administration, tissues and excreta can be analyzed over time. The presence of ¹⁴C-labeled this compound and any subsequent radioactive metabolites can be detected and quantified using techniques like liquid scintillation counting or radio-chromatography. This approach provides critical information on the compound's absorption, distribution, metabolic transformation, and excretion pathways. While powerful, the use of radiolabels has been increasingly supplemented by stable isotope methods due to safety and ease-of-use considerations. nih.gov
Stable Isotope Tracing for Pathway Elucidation
Stable isotope tracing offers a powerful and safe alternative to radiolabeling for elucidating metabolic pathways. nih.gov This technique uses non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Deuterium (B1214612) (²H), or Nitrogen-15 (¹⁵N), to label metabolic precursors. nih.govnih.gov By supplying a biological system (e.g., cell cultures or whole organisms) with a labeled substrate, researchers can track the incorporation of the isotope into downstream metabolites using mass spectrometry. nih.govosti.gov
For instance, to understand the biosynthesis or modification of this compound, one could use various ¹³C-labeled precursors. The subsequent analysis by LC-MS or GC-MS would reveal the mass shift in the target molecule corresponding to the number of incorporated ¹³C atoms, thereby mapping its metabolic origin. escholarship.org
Table 3: Examples of Stable Isotope Tracers and Their Application in Fatty Acid Research
| Labeled Precursor | Isotope | Potential Research Application for this compound |
| [U-¹³C]-Glucose | ¹³C | Tracing the de novo synthesis of the fatty acid backbone from glucose carbons. nih.gov |
| [¹³C]-Palmitic Acid | ¹³C | Investigating chain elongation or modification of existing fatty acids. osti.gov |
| [¹³C, ¹⁵N]-Glutamine | ¹³C, ¹⁵N | Assessing the contribution of glutamine carbons to the fatty acid backbone via the TCA cycle. escholarship.org |
| Deuterated Water (D₂O) | ²H | Measuring the overall rate of de novo lipogenesis by tracking deuterium incorporation. nih.govnih.gov |
This approach provides a detailed, dynamic view of metabolic fluxes, revealing how different nutrient sources contribute to the synthesis and turnover of this compound under various physiological or pathological conditions. nih.govescholarship.org
Advanced Lipidomics Approaches for Comprehensive Profile Analysis
The comprehensive analysis of specific lipid molecules like this compound within a complex biological system is the central goal of lipidomics. nih.gov This field utilizes sophisticated analytical techniques to identify and quantify the full spectrum of lipids (the lipidome). nih.govfrontiersin.org The study of cyclopropyl fatty acids (CPFAs), including this compound, presents unique analytical challenges due to their structural similarity to common unsaturated fatty acids and often low abundance in biological matrices. nih.gov Advanced methodologies, primarily centered around mass spectrometry coupled with chromatographic separation, are essential for achieving the required sensitivity and specificity for their detection and quantification. nih.govfrontiersin.org
The foundation of modern lipidomics rests on coupling high-resolution separation techniques with highly sensitive detection by mass spectrometry. nih.gov Gas chromatography (GC) and liquid chromatography (LC) are the two principal separation methods employed. While GC has historically been a robust method for fatty acid analysis, LC, particularly Ultra-Performance Liquid Chromatography (UPLC), has become increasingly prominent in lipidomics for its versatility and ability to analyze a broader range of lipid classes with minimal sample derivatization. nih.govaocs.orgmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and well-established technique for the analysis of fatty acids. mdpi.com For cyclopropyl fatty acids, this method typically involves a chemical derivatization step to convert the fatty acids into more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.govnih.gov This process is crucial for enabling the compounds to travel through the gas chromatograph.
Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For instance, GC-MS has been successfully used to identify this compound as a metabolite in the tissues of rats that were administered cyclopropanecarboxylic acid. nih.gov It has also been the primary method for detecting and quantifying CPFAs, such as dihydrosterculic acid, in human plasma following controlled dietary interventions. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents a leading-edge platform in lipidomics, offering high sensitivity and specificity for analyzing complex lipid extracts. frontiersin.orgnih.gov This technique separates lipids in their liquid phase before they enter the mass spectrometer. A key advantage is its ability to analyze a wide array of lipid classes, from non-polar to polar species, often without the need for chemical derivatization. frontiersin.orgnih.gov
The use of tandem mass spectrometry (MS/MS) is particularly powerful. In this setup, a specific ion (a "precursor ion") corresponding to the lipid of interest is selected, fragmented, and then one or more of its specific fragment ions ("product ions") are monitored. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific and quantitative assay, filtering out background noise from other molecules in the sample. frontiersin.orgresearchgate.net This targeted approach allows for the in-depth analysis of even low-abundance species and the differentiation of isomers. nih.gov While direct research applying LC-MS/MS to this compound is specific, the methodology is broadly applied to the comprehensive analysis of fatty acid metabolites, demonstrating its capability for such tasks. researchgate.net
The following table summarizes the key analytical methodologies used in the lipidomics analysis of cyclopropyl fatty acids.
| Methodology | Principle | Application in CPFA Research | References |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream. Requires derivatization of fatty acids (e.g., to FAMEs). MS provides structural identification based on mass and fragmentation patterns. | Quantitative estimation of individual cyclopropene (B1174273) and cyclopropane fatty acids in oils. Identification of this compound as a metabolite in animal tissues. nih.gov Quantification of CPFAs in human plasma. nih.gov | nih.govnih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid stream. MS/MS (e.g., using MRM) provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. | A powerful technique for accurately identifying and quantifying lipid classes. frontiersin.org Used for comprehensive analysis of gut microbiota-dependent fatty acid metabolites. researchgate.net Well-suited for profiling targeted bioactive lipids like oxylipins. nih.gov | frontiersin.orgnih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A foundational liquid chromatography technique. Can be used with various detectors. Reverse-phase columns are common for separating fatty acids. Silver-ion HPLC is effective for separating based on unsaturation. | Used for the separation of fatty acids, including those with cyclopropane rings. dtic.mil Can be used to isolate fatty acids for further analysis by other methods like GC-MS. aocs.org | aocs.orgdtic.mil |
Detailed Research Findings
Research has successfully identified and quantified this compound and related compounds in various biological systems. These studies underscore the utility of advanced lipidomics approaches.
| Study Focus | Matrix | Key Findings | Analytical Method | References |
| Metabolite Identification | Rat Tissues | 13-Cyclopropyltridecanoic acid and this compound were identified as the most abundant metabolites following administration of cyclopropanecarboxylic acid. | Gas-Liquid Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Dietary Intake Analysis | Human Plasma | CPFAs, mainly dihydrosterculic acid, were identified in plasma. A significant increase in plasma concentration was observed following a dietary intervention with CPFA-rich foods. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Bacterial Lipid Analysis | Salmonella enterica | CFA synthase (cfa gene product) was confirmed as the major enzyme for cyclopropane modification of lipids. Mutants lacking this gene had greatly reduced CFA content. | Not specified, but involved quantification of CFA content. | nih.gov |
These findings highlight the capability of modern analytical platforms to trace the metabolic fate of specific fatty acids and to quantify their presence in complex biological samples, which is crucial for understanding their physiological roles.
Future Directions and Emerging Research Avenues for 15 Cyclopropylpentadecanoic Acid
Integration with Systems Biology and Multi-Omics Technologies
The advent of systems biology and multi-omics technologies offers a powerful lens through which to investigate the currently enigmatic role of 15-Cyclopropylpentadecanoic acid. A comprehensive understanding of this unique fatty acid necessitates an integrated approach, moving beyond single-molecule studies to a holistic view of its interactions within a biological system. Future research should prioritize the use of genomics, transcriptomics, proteomics, and metabolomics to elucidate the pathways and networks influenced by this compound.
Multi-omics analysis has proven effective in unraveling the complexities of fatty acid metabolism in various contexts, such as in thyroid carcinoma, where it revealed significant alterations in fatty acid hydrolysis, transportation, and oxidation. nih.govnih.gov A similar strategy applied to this compound could identify the specific enzymes involved in its synthesis, degradation, and modification, as well as its downstream metabolic products. For instance, studies on other fatty acids have successfully used multi-omics to identify key enzymes like LPL, FATP2, and CPT1A, and to correlate their expression with clinical outcomes. nih.govnih.govfrontiersin.org This approach could pinpoint the currently unknown cyclopropane (B1198618) synthase responsible for creating the three-membered ring on the pentadecanoic acid backbone.
Furthermore, integrating these omics datasets can help construct comprehensive models of the cellular response to this compound. By observing global changes in gene expression, protein abundance, and metabolite levels, researchers can formulate hypotheses about its biological function. For example, if the presence of this compound correlates with upregulation of stress-response genes and proteins, as is seen with other cyclopropane fatty acids in bacteria, it would provide strong evidence for its role in cellular adaptation. frontiersin.orgnih.govnih.govasm.org
The table below outlines a potential multi-omics workflow for investigating this compound:
| Omics Level | Potential Research Questions | Key Technologies | Expected Outcomes |
| Genomics | Is there a specific gene responsible for the synthesis of the cyclopropyl (B3062369) group in this fatty acid? | Whole-genome sequencing, CRISPR-Cas9 screening | Identification of the cyclopropane fatty acid synthase gene. |
| Transcriptomics | How does the presence of this compound alter gene expression patterns? | RNA-Seq, Microarrays | Identification of regulated pathways and potential biological roles. |
| Proteomics | Which proteins interact with or are modified by this compound? | Mass spectrometry-based proteomics, protein microarrays | Elucidation of protein-level regulation and interaction networks. |
| Metabolomics | What are the metabolic precursors and breakdown products of this compound? | GC-MS, LC-MS | Mapping of the metabolic pathway and identification of novel metabolites. |
Exploration of Novel Biological Functions and Therapeutic Potential
The unique chemical structure of this compound, with its strained cyclopropyl ring, suggests that it may possess novel biological activities and therapeutic potential that distinguish it from its saturated and unsaturated counterparts. The cyclopropane moiety can influence membrane fluidity and permeability, and its presence in bacterial lipids is often associated with resistance to environmental stressors. nih.govavantiresearch.com Investigating whether this compound plays a similar role in eukaryotic cells is a crucial area for future research.
The therapeutic potential of modified fatty acids is an active area of investigation. nih.gov Chemical modifications can enhance metabolic stability and biological activity, opening avenues for new anticancer agents and modulators of metabolic diseases. nih.gov For example, some modified fatty acids target histone deacetylases, nuclear hormone receptors, and cyclooxygenase-2. nih.gov It is plausible that this compound could exhibit similar or entirely new therapeutic properties. Research into its effects on cancer cell proliferation, inflammation, and metabolic signaling pathways is warranted. The conjugation of fatty acids to therapeutic molecules has been shown to improve their pharmacokinetic properties, such as increasing half-life and enhancing cellular uptake. researchgate.netnih.gov The unique properties of this compound could make it a valuable component in such drug delivery strategies.
Future research should focus on screening this compound for a range of biological activities, including but not limited to:
Antimicrobial and Antifungal Activity: Given the presence of cyclopropane fatty acids in bacteria and their role in membrane integrity, this compound could possess antimicrobial properties. nih.govnih.govnih.gov
Anti-inflammatory Effects: Many fatty acids and their derivatives have been shown to modulate inflammatory pathways. researchgate.net
Anticancer Properties: Modified fatty acids have been explored for their potential to inhibit tumor growth and induce differentiation in cancer cells. nih.govnih.gov
Metabolic Regulation: The influence of this fatty acid on lipid metabolism, insulin (B600854) sensitivity, and other metabolic parameters should be investigated.
Development of Advanced Synthetic and Biocatalytic Platforms for Research Applications
A significant bottleneck in the study of this compound is its limited availability. The development of efficient and scalable synthetic and biocatalytic methods is therefore a critical prerequisite for advancing research into its biological functions.
Current chemical synthesis methods for related long-chain fatty acids can be complex and may involve multiple steps with moderate yields. morressier.com Tailoring these methods for the specific synthesis of this compound, with precise control over the cyclopropane ring's position and stereochemistry, will be a key challenge for synthetic organic chemists.
Biocatalysis offers a promising and sustainable alternative to traditional chemical synthesis. nih.govrsc.org The use of enzymes, such as lipases and fatty acid synthases, can enable the production of fatty acids under mild conditions with high selectivity. nih.govnih.govfrontiersin.orgyoutube.com A particularly exciting avenue is the discovery and engineering of cyclopropane fatty acid synthases. frontiersin.orgnih.govnih.govasm.org Identifying the specific enzyme responsible for producing this compound in its natural source, or engineering a known synthase to accept a 15-carbon chain, would be a major breakthrough.
The development of a robust biocatalytic platform could involve a multi-enzyme cascade, potentially housed within a microbial chassis like E. coli or yeast. morressier.com This would allow for the de novo synthesis of this compound from simple and renewable feedstocks.
Key research goals for the production of this compound are summarized in the table below:
| Approach | Key Objectives | Potential Advantages | Challenges |
| Chemical Synthesis | Develop a stereoselective and high-yield synthesis route. | High purity and scalability. | Potentially harsh reaction conditions and multiple steps. |
| Biocatalysis | Identify and characterize the native cyclopropane synthase. | Environmentally friendly, high selectivity. | Enzyme discovery and optimization can be time-consuming. |
| Metabolic Engineering | Engineer a microbial host for de novo production. | Sustainable production from renewable resources. | Complex pathway engineering and optimization. |
By focusing on these emerging research avenues, the scientific community can begin to unlock the secrets of this compound and explore its full potential in biology and medicine.
Q & A
Q. How can researchers ethically address batch-dependent variability in this compound studies?
- Methodological Answer : Disclose batch numbers and QC data (e.g., HPLC purity, residual solvents) in supplementary materials. For critical assays, use a single batch or validate consistency across multiple batches. If variability impacts conclusions, explicitly discuss this in the limitations section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
